N,N-Didesmethylvenlafaxine
Overview
Description
Synthesis Analysis
Research on the synthesis of compounds related to N,N-Didesmethylvenlafaxine, such as O-desmethylvenlafaxine, has been conducted to optimize economical and efficient production processes. A study by Hai Li (2012) describes a simplified and economical synthetic route for O-desmethylvenlafaxine succinate, avoiding the use of harsh reagents and achieving a total yield of 30% (Li, 2012). Another notable synthesis approach for related compounds involves the development of novel solid-phase extraction techniques for analyzing venlafaxine and its metabolites, including N-desmethylvenlafaxine, indicating advancements in analytical methodologies (Miranda et al., 2016).
Molecular Structure Analysis
The structure of N,N-Didesmethylvenlafaxine, like its related compounds, has been elucidated using various analytical techniques. For example, studies have used 1H-NMR and MS to confirm the structure of synthesized compounds (Li, 2012). The precise molecular structure analysis is crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
The chemical reactions involving venlafaxine and its metabolites, including N,N-Didesmethylvenlafaxine, often focus on their transformation under various conditions. For instance, research on the fate of venlafaxine in environmental and biological systems studies its metabolites' formation, including N,N-Didesmethylvenlafaxine, under aerobic and anaerobic conditions, indicating the compound's stability and potential transformations (Gasser et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal form are essential for compound formulation and application. Studies on related compounds provide insights into these aspects, contributing to a comprehensive understanding of N,N-Didesmethylvenlafaxine's physical behavior. For example, an optimized synthesis approach for O-desmethylvenlafaxine succinate monohydrate has been shown to achieve high purity and yield, indicating the importance of physical properties in drug development (Yang et al., 2022).
Chemical Properties Analysis
The chemical properties of N,N-Didesmethylvenlafaxine, including its reactivity, stability under various conditions, and interactions with other molecules, are crucial for its application and effectiveness. While specific studies on N,N-Didesmethylvenlafaxine are limited, research on similar compounds can offer valuable insights. The study of metabolites in environmental samples, for example, reveals the compound's behavior in complex matrices and its potential environmental impact (Gasser et al., 2012).
Scientific Research Applications
Molecular Biology and Genomic Sciences : N,N-Didesmethylvenlafaxine contributes to the progress of medicine through molecular biology and genomic sciences (Drews, 2000).
Study of Essential Fatty Acid Metabolism in Atopic Eczema : It is used in studies examining essential fatty acid metabolism and its modification in atopic eczema (Horrobin, 2000).
Newborn Hair Analysis for In Utero Exposure : The compound is useful in identifying metabolites of venlafaxine in newborn hair samples, revealing in utero exposure (Favretto et al., 2010).
Preventing Sudden Death in Myocardial Infarction Patients : There is research on its potential use in preventing sudden death in patients undergoing myocardial infarction (Marchioli et al., 2002).
Monitoring Emerging Contaminants in Marine Mussels : It aids in the detection of venlafaxine residues and its metabolites in marine mussels, which can be crucial for monitoring programs for emerging contaminants (Martínez Bueno et al., 2013).
Antiarrhythmic Effect : N,N-Didesmethylvenlafaxine has been shown to have an antiarrhythmic effect, reducing the risk of sudden death after myocardial infarction (Marchioli et al., 2002).
Tracking Wastewater Pollution : It can be used for source tracking and discrimination between domestic and nondomestic wastewater pollution (Gasser et al., 2012).
Study on Marine Mussels : This compound is a metabolite of venlafaxine that is bioconcentrated and metabolized in marine mussels (Gomez et al., 2021).
Potential Therapeutic Agent in Cancer Treatment : N-3 PUFAs, which include N,N-Didesmethylvenlafaxine, may represent a potential therapeutic agent in treating some types of human cancers (D'Archivio et al., 2017).
Method Development for Pharmacokinetic Studies : The development of an HPLC method for measuring venlafaxine and its main metabolites in pharmacokinetic studies and therapeutic drug monitoring (Ardakani et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQHIQRIIBKNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891440 | |
Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Didesmethylvenlafaxine | |
CAS RN |
93413-77-5 | |
Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93413-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Didesmethylvenlafaxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIDESMETHYLVENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235EO37UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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